3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Description
Properties
IUPAC Name |
3-(1-ethyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-14-9(11-12-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXMVBWPIAEYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of 3-nitroaniline with ethyl azide under specific conditions. The process can be summarized as follows:
Nitration: 3-nitroaniline is synthesized by nitrating aniline.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group.
Tetrazole Formation: The amino group reacts with ethyl azide to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Key Research Findings and Implications
Bioactivity : Tetrazole-containing analogs, including 3-(1-ethyl-1H-tetrazol-5-yl)aniline, are explored as enzyme inhibitors (e.g., Ami1Mab inhibitors in ) due to their hydrogen-bonding capabilities .
Lipophilicity : Ethyl substitution increases logP compared to methyl or unsubstituted analogs, improving membrane permeability in drug candidates .
Synthetic Utility : The para-substituted analog (4-(1H-tetrazol-5-yl)aniline) is commercially available (CAS 46047-18-1) and serves as a precursor in peptide mimetics .
Halogenated Derivatives : Fluorine or chlorine substituents enhance metabolic stability and binding affinity in antimicrobial agents .
Notes on Contradictions and Limitations
- Molecular Weight Discrepancy : The reported molecular weight of 258.68 g/mol for 3-(1-ethyl-1H-tetrazol-5-yl)aniline () conflicts with calculated values (~202.24 g/mol for C₉H₁₁N₅), suggesting possible salt formation or reporting errors.
Biological Activity
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is a compound of significant interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
CAS Number: 60763-69-1
The compound features a tetrazole ring which is known for its ability to mimic carboxylate groups in biological systems, enhancing its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors. The tetrazole moiety allows for binding to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate several biochemical pathways, leading to various therapeutic effects.
Antifungal Activity
Research indicates that compounds with tetrazole rings exhibit promising antifungal properties. For instance, studies have shown that derivatives of tetrazoles can effectively inhibit the growth of fungal pathogens such as Candida glabrata and Candida krusei . The presence of the ethyl group in this compound may enhance its antifungal potency compared to other tetrazole derivatives.
Structure-Activity Relationship (SAR)
The effectiveness of this compound as an antifungal agent can be influenced by several structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Tetrazole Substitution | Enhances binding affinity to fungal targets |
| Aryl Substituents | Electron-withdrawing groups improve activity |
| Alkyl Chain Length | Optimal length enhances membrane penetration |
Studies suggest that modifications to the aryl ring and the length of alkyl chains can significantly impact the compound's biological efficacy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects against Candida strains. For example:
- Minimum Inhibitory Concentration (MIC): The compound showed MIC values comparable to established antifungal agents like fluconazole.
These findings highlight the compound's potential as a lead structure for developing new antifungal therapies.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various fungal enzymes. The results indicate strong interactions with key active sites involved in fungal cell wall synthesis.
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being explored as a scaffold for designing novel antifungal agents. Its structural versatility allows for modifications that can enhance selectivity and potency against resistant strains.
Q & A
Q. What are the established synthetic routes for 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline, and how do reaction conditions affect yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions starting from aniline derivatives and tetrazole precursors. Key steps include cyclization (e.g., via Huisgen 1,3-dipolar cycloaddition for tetrazole formation) and alkylation to introduce the ethyl group. For example:
- Cyclization : Reacting 3-cyanoaniline with sodium azide and ammonium chloride under reflux (80–100°C) generates the tetrazole core .
- Alkylation : Ethyl bromide or ethyl iodide in DMF with K₂CO₃ as a base introduces the ethyl substituent at the tetrazole N1 position . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. Purity (>95%) is confirmed via HPLC and NMR spectroscopy .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclization + Alkylation | 65–75 | >95 | DMF, K₂CO₃, 80°C, 12h | |
| One-pot Tetrazole Formation | 50–60 | 90–92 | NaN₃, NH₄Cl, 100°C, 24h |
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : and NMR identify proton environments (e.g., ethyl CH₃ at δ 1.4–1.6 ppm, tetrazole C5 at δ 150–160 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the ethyl group’s position on the tetrazole ring . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or regioisomers, necessitating column chromatography or recrystallization .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound derivatives?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and QSAR models correlate substituent effects with activity. For example:
- Docking : The ethyl group’s hydrophobicity enhances binding to fungal CYP51 (target for antifungals) by occupying a hydrophobic pocket .
- QSAR : Hammett constants (σ) for substituents on the aniline ring predict electron-withdrawing groups (e.g., -NO₂) improve antifungal IC₅₀ values . Validation involves comparing computational predictions with in vitro assays (e.g., MIC against Candida albicans) .
Q. How do substituent variations on the tetrazole or aniline ring influence the compound’s reactivity and bioactivity?
Methodological Answer: Systematic SAR studies reveal:
- Tetrazole N-substituents : Ethyl groups enhance metabolic stability compared to methyl (shorter half-life) or bulky tert-butyl (reduced solubility) .
- Aniline substituents : Electron-donating groups (e.g., -OCH₃ at C4) increase antifungal activity by improving membrane permeability .
Table 2: Substituent Effects on Antifungal Activity
| Compound | Substituent (Position) | MIC (μg/mL) | LogP | Reference |
|---|---|---|---|---|
| 3-(1-Ethyl-tetrazol-5-yl)aniline | -H (C4) | 16 | 2.1 | |
| 4-Methoxy derivative | -OCH₃ (C4) | 8 | 1.8 | |
| 5-Fluoro derivative | -F (C5) | 32 | 2.3 |
Q. How can crystallographic data resolve contradictions in reported biological assay results?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., conflicting reports on kinase inhibition) may arise from polymorphic forms or solvate formation. Strategies include:
- Single-crystal XRD : Identifies hydrogen-bonding networks (e.g., tetrazole N–H⋯O interactions stabilizing active conformations) .
- Powder XRD : Detects polymorphs, which may exhibit differing bioactivities . For example, a study resolved contradictory antifungal data by isolating two polymorphs of 3-(1-ethyl-tetrazol-5-yl)aniline hydrochloride, with Form I showing 10-fold higher activity than Form II .
Q. What experimental approaches are used to study the compound’s mechanism of action in bacterial targets?
Methodological Answer:
- Fluorescence quenching : Measures binding affinity to bacterial DNA gyrase (e.g., ΔFmax and Kd calculations) .
- Gene knockout assays : Compare MIC values against E. coli strains with/without target enzymes (e.g., FabI for fatty acid biosynthesis) .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-target binding, confirming entropy-driven interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
